
Mercury, methyl(thioacetamido)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, methyl(thioacetamido)- is a chemical compound that contains mercury, a heavy metal known for its high toxicity and environmental persistence. This compound is part of the broader class of organomercury compounds, which are characterized by the presence of a carbon-mercury bond. Organomercury compounds have been extensively studied due to their significant impact on both human health and the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mercury, methyl(thioacetamido)- typically involves the reaction of methylmercury chloride with thioacetamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of mercury, methyl(thioacetamido)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. Safety measures are critical during production due to the toxic nature of mercury compounds .
Análisis De Reacciones Químicas
Types of Reactions
Mercury, methyl(thioacetamido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced back to elemental mercury under specific conditions.
Substitution: The thioacetamido group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) compounds, while substitution reactions can produce a variety of organomercury derivatives .
Aplicaciones Científicas De Investigación
Mercury, methyl(thioacetamido)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is employed in studies of mercury toxicity and its effects on biological systems.
Medicine: Research into the potential therapeutic uses of organomercury compounds, despite their toxicity, is ongoing.
Mecanismo De Acción
The mechanism of action of mercury, methyl(thioacetamido)- involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction disrupts normal cellular functions, leading to toxicity. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Another organomercury compound with similar toxicological properties.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Dimethylmercury: Known for its extreme toxicity and use in scientific research.
Uniqueness
Mercury, methyl(thioacetamido)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable in specialized applications, particularly in scientific research .
Propiedades
Número CAS |
77430-23-0 |
|---|---|
Fórmula molecular |
C3H7HgNS |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
(ethanethioylamino)-methylmercury |
InChI |
InChI=1S/C2H5NS.CH3.Hg/c1-2(3)4;;/h1H3,(H2,3,4);1H3;/q;;+1/p-1 |
Clave InChI |
CENFPRBOLWHWRK-UHFFFAOYSA-M |
SMILES canónico |
CC(=S)N[Hg]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
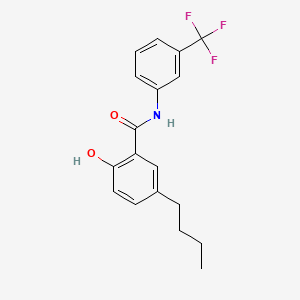
![3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride](/img/structure/B14449690.png)
![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)
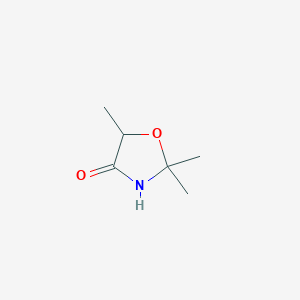
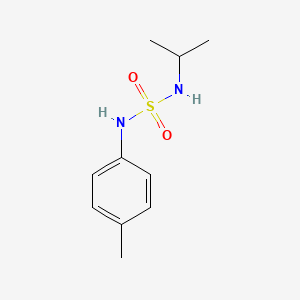
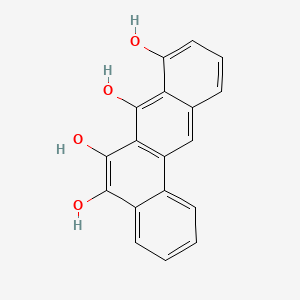
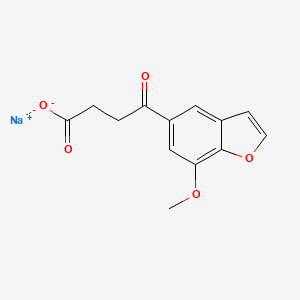
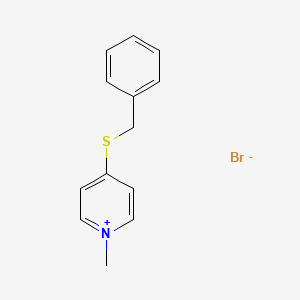



![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

